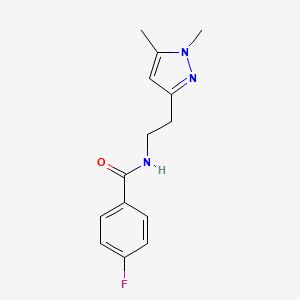

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with a dimethyl group and an ethyl group, which is further connected to a fluorobenzamide group.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the dimethyl and ethyl groups, and the attachment of the fluorobenzamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the dimethyl and ethyl substituents, and the fluorobenzamide group. The exact structure would depend on the specific locations of these substituents on the pyrazole ring .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the presence of the aromatic pyrazole ring and the electron-withdrawing fluorobenzamide group. The compound could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the aromatic pyrazole ring, the electron-withdrawing fluorobenzamide group, and the overall polarity and molecular weight of the compound .

Scientific Research Applications

Novel Potential Antipsychotic Agents

A study investigated the antipsychotic-like profile of a compound related to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide in behavioral animal tests. This compound, initially metabolized from a related substance, showed significant antipsychotic activity without interacting with dopamine receptors, a typical target of conventional antipsychotics. The research focused on synthesizing a series of analogs to explore structural activity relationships, highlighting the unique action mechanism of these compounds in antipsychotic therapy (Wise et al., 1987).

Anti-Lung Cancer Activity

Another study explored the synthesis and anticancer properties of fluoro-substituted benzopyran derivatives, including compounds structurally similar to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide. These compounds showed significant anti-lung cancer activity at low concentrations compared to reference drugs, suggesting potential therapeutic applications in treating lung cancer (Hammam et al., 2005).

Herbicide Development

Research into the synthesis of fluoromethyl, difluoromethyl, and trifluoromethyl analogs of pyrazosulfuron-ethyl, a herbicide, included the examination of compounds related to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide. These analogs represent innovative approaches to herbicide development, offering insights into the design of more effective and environmentally friendly agricultural chemicals (Morimoto et al., 1990).

Orexin Receptor Antagonists

In the quest for novel treatments for sleep disorders, researchers identified a class of pyrazolylethylbenzamide orexin receptor 1-selective antagonists. These compounds, derived from dual orexin receptor antagonists, exhibited high potency and selectivity for orexin receptor 1 over orexin receptor 2. Such findings underscore the potential of compounds akin to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide in developing targeted therapies for insomnia and other sleep-related conditions (Futamura et al., 2017).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that pyrazole derivatives have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .

Mode of Action

It is known that pyrazole derivatives interact with their targets, leading to various biological effects . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple pathways .

Result of Action

It is known that pyrazole derivatives can have a variety of biological effects, suggesting that this compound may have multiple effects at the molecular and cellular level .

properties

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O/c1-10-9-13(17-18(10)2)7-8-16-14(19)11-3-5-12(15)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCURSOHGNLXMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-imidazole-5-sulfonamide](/img/structure/B2865330.png)

![4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2865334.png)

![7-(2-Methoxyphenyl)-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2865337.png)

![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2865342.png)

![7-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one](/img/structure/B2865343.png)

![5-((4-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2865345.png)

![3-[(4-fluorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B2865347.png)